molecular formula C6H9N3 B1614254 2-(Pyrimidin-5-yl)ethanamine CAS No. 856973-36-9

2-(Pyrimidin-5-yl)ethanamine

Cat. No. B1614254
M. Wt: 123.16 g/mol
InChI Key: KZDUEURFEGZGOO-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)ethanamine, also known as 5-Pyrimidin-2-ylethylamine, is a chemical compound that belongs to the class of amines. It has been widely studied for its potential applications in scientific research.

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .
  • Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Fibrosis Applications

  • Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by determining the hydroxyproline content in HSC-T6 cells .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Antimicrobial Applications

  • Summary of Application: Pyrimidine derivatives are known to exhibit antimicrobial activities .
  • Results or Outcomes: Pyrimidine derivatives have been reported to exhibit antimicrobial activities .

4. Antiviral Applications

  • Summary of Application: Pyrimidine derivatives are known to exhibit antiviral activities .
  • Results or Outcomes: Pyrimidine derivatives have been reported to exhibit antiviral activities .

5. Antitumor Applications

  • Summary of Application: Pyrimidine derivatives are known to exhibit antitumor activities .
  • Results or Outcomes: Pyrimidine derivatives have been reported to exhibit antitumor activities .

6. Material Science Applications

  • Summary of Application: A stable porous In-MOF 1 was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). It was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed in the synthesis process of 1 .
  • Results or Outcomes: MOF 1 and Ag@ 1 had great sorption capacity; in particular, 1 had remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4, and they were also efficient catalysts for fixing CO2 and epoxides .

properties

IUPAC Name

2-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUEURFEGZGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650620
Record name 2-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-5-yl)ethanamine

CAS RN

856973-36-9
Record name 2-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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